molecular formula C14H10ClFN2O3 B5888281 N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide

N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5888281
M. Wt: 308.69 g/mol
InChI Key: PAGMRKVFKIGCJT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, methyl, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:

    Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions. For instance, chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the halogenated nitrobenzene derivative with an appropriate amine under suitable conditions, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be employed in studies investigating the biological activity of halogenated benzamides.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen and nitro groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with different halogen substitution patterns.

    2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Contains additional chlorine atoms.

    2-bromo-N-(2,4-dichlorophenyl)benzamide: Contains bromine and chlorine atoms.

Uniqueness

N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with a nitro group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMRKVFKIGCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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